3-((2-(5-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide
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Overview
Description
3-((2-(5-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(5-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Alkylation: The pyrazole is then alkylated with an appropriate alkyl halide to introduce the 5-methyl group.
Amination: The resulting compound undergoes amination with an ethylamine derivative to form the intermediate product.
Hydroiodide Formation: Finally, the intermediate is treated with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
3-((2-(5-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2-(5-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoic acid hydroiodide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the ethylamino group.
2-(5-methyl-1H-pyrazol-1-yl)ethylamine: Similar structure but lacks the propanoic acid group.
5-methyl-1H-pyrazole: The core structure without additional functional groups.
Properties
IUPAC Name |
3-[2-(5-methylpyrazol-1-yl)ethylamino]propanoic acid;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.HI/c1-8-2-5-11-12(8)7-6-10-4-3-9(13)14;/h2,5,10H,3-4,6-7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGLABWZNGCKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCNCCC(=O)O.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245569-05-4 |
Source
|
Record name | β-Alanine, N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245569-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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